molecular formula C17H16N2O4 B3985527 5-Nitro-6-(3-phenoxyphenyl)piperidin-2-one

5-Nitro-6-(3-phenoxyphenyl)piperidin-2-one

Cat. No.: B3985527
M. Wt: 312.32 g/mol
InChI Key: YXGFMZDPQSGLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

5-Nitro-6-(3-phenoxyphenyl)piperidin-2-one can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and condensed piperidines . These compounds share the piperidine core structure but differ in their functional groups and overall molecular architecture . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .

Conclusion

This compound is a piperidine derivative with potential applications in various scientific fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions. While its mechanism of action and specific applications require further research, it holds promise as a valuable compound in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-nitro-6-(3-phenoxyphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-16-10-9-15(19(21)22)17(18-16)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-8,11,15,17H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGFMZDPQSGLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-6-(3-phenoxyphenyl)piperidin-2-one
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Reactant of Route 3
5-Nitro-6-(3-phenoxyphenyl)piperidin-2-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5-Nitro-6-(3-phenoxyphenyl)piperidin-2-one

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